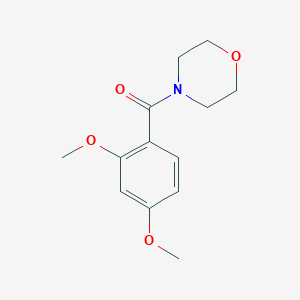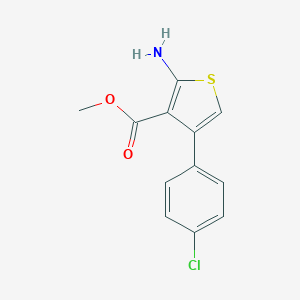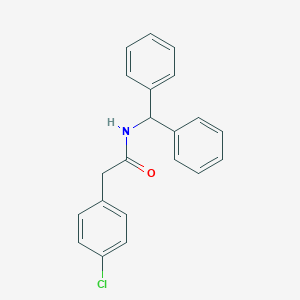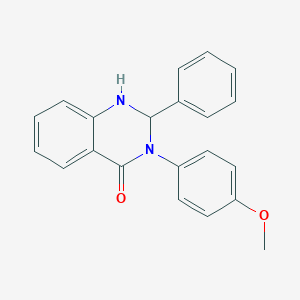
4-(2,4-Dimethoxybenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxybenzoyl)morpholine, also known as DMBM, is a chemical compound that has shown great potential in various scientific research applications. It is a heterocyclic organic compound with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. DMBM is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxybenzoyl)morpholine involves its ability to bind to metal ions and form a complex that exhibits fluorescence. The fluorescence intensity of the complex is directly proportional to the concentration of the metal ion present, allowing for quantitative analysis. In photodynamic therapy, 4-(2,4-Dimethoxybenzoyl)morpholine is activated by light and produces reactive oxygen species that cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-Dimethoxybenzoyl)morpholine has been shown to have low toxicity and minimal side effects in animal studies. It does not accumulate in the body and is rapidly eliminated through the urine. 4-(2,4-Dimethoxybenzoyl)morpholine has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,4-Dimethoxybenzoyl)morpholine in lab experiments include its high selectivity and sensitivity towards metal ions, its low toxicity, and its ability to act as a photosensitizer in photodynamic therapy. However, 4-(2,4-Dimethoxybenzoyl)morpholine is sensitive to light and air, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(2,4-Dimethoxybenzoyl)morpholine. One area of research is the development of new fluorescent probes based on the structure of 4-(2,4-Dimethoxybenzoyl)morpholine for the detection of other metal ions. Another area of research is the optimization of 4-(2,4-Dimethoxybenzoyl)morpholine as a photosensitizer for photodynamic therapy, including the development of new delivery systems to improve its efficacy. Additionally, the potential antioxidant properties of 4-(2,4-Dimethoxybenzoyl)morpholine could be further explored for their therapeutic potential in various diseases.
Métodos De Síntesis
The synthesis of 4-(2,4-Dimethoxybenzoyl)morpholine involves the reaction of 2,4-dimethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(2,4-Dimethoxybenzoyl)morpholine as a white crystalline solid. The purity of the compound can be further increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxybenzoyl)morpholine has been extensively studied for its potential as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for various analytical applications. 4-(2,4-Dimethoxybenzoyl)morpholine has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent and destroy cancer cells.
Propiedades
Número CAS |
53951-94-3 |
|---|---|
Nombre del producto |
4-(2,4-Dimethoxybenzoyl)morpholine |
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2,4-dimethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-10-3-4-11(12(9-10)17-2)13(15)14-5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
XQZNKJRFTGYVDR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC |
Otros números CAS |
53951-94-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)


![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)